Sodium;3-(pyridine-3-carbonylamino)propanoate
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Overview
Description
Sodium;3-(pyridine-3-carbonylamino)propanoate is a chemical compound that features a pyridine ring attached to a propanoate group through a carbonylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(pyridine-3-carbonylamino)propanoate typically involves the reaction of pyridine-3-carboxylic acid with 3-aminopropanoic acid in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-(pyridine-3-carbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Sodium;3-(pyridine-3-carbonylamino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;3-(pyridine-3-carbonylamino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbonylamino linkage plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sodium propionate: A simple carboxylate salt with antimicrobial properties.
Pyridine-3-carboxylic acid: A precursor in the synthesis of sodium;3-(pyridine-3-carbonylamino)propanoate.
3-Aminopropanoic acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both pyridine and propanoate groups
Properties
IUPAC Name |
sodium;3-(pyridine-3-carbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.Na/c12-8(13)3-5-11-9(14)7-2-1-4-10-6-7;/h1-2,4,6H,3,5H2,(H,11,14)(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNQCWVMFHQPI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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